Methyl 3-chloro-2-(chlorosulfonyl)benzoate Methyl 3-chloro-2-(chlorosulfonyl)benzoate
Brand Name: Vulcanchem
CAS No.: 99943-42-7
VCID: VC4342083
InChI: InChI=1S/C8H6Cl2O4S/c1-14-8(11)5-3-2-4-6(9)7(5)15(10,12)13/h2-4H,1H3
SMILES: COC(=O)C1=C(C(=CC=C1)Cl)S(=O)(=O)Cl
Molecular Formula: C8H6Cl2O4S
Molecular Weight: 269.09

Methyl 3-chloro-2-(chlorosulfonyl)benzoate

CAS No.: 99943-42-7

Cat. No.: VC4342083

Molecular Formula: C8H6Cl2O4S

Molecular Weight: 269.09

* For research use only. Not for human or veterinary use.

Methyl 3-chloro-2-(chlorosulfonyl)benzoate - 99943-42-7

Specification

CAS No. 99943-42-7
Molecular Formula C8H6Cl2O4S
Molecular Weight 269.09
IUPAC Name methyl 3-chloro-2-chlorosulfonylbenzoate
Standard InChI InChI=1S/C8H6Cl2O4S/c1-14-8(11)5-3-2-4-6(9)7(5)15(10,12)13/h2-4H,1H3
Standard InChI Key ZJXLJSMVKPJWLX-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C(=CC=C1)Cl)S(=O)(=O)Cl

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₈H₆Cl₂O₄S and a molecular weight of 269.10 g/mol . Its structure comprises a benzoate core substituted with a methyl ester at position 1, a chlorine atom at position 3, and a chlorosulfonyl group (-SO₂Cl) at position 2 (Figure 1).

Table 1: Key Structural Descriptors

PropertyValueSource
SMILESCOC(=O)C1=C(C(=CC=C1)Cl)S(=O)(=O)Cl
InChIKeyZJXLJSMVKPJWLX-UHFFFAOYSA-N
Melting Point115–116°C
Predicted Boiling Point345.6 ± 25.0°C

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm its structure:

  • ¹H NMR (CDCl₃): Signals at δ 3.94 (s, 3H, -OCH₃), 7.51–8.22 (m, aromatic protons) .

  • IR: Peaks at 1740 cm⁻¹ (C=O ester), 1370 cm⁻¹ (S=O), and 740 cm⁻¹ (C-Cl) .

Synthesis and Industrial Production

Diazotization-Sulfonylation Route

A patented method involves diazotization of 2-amino-3-methylbenzoate followed by sulfonylation :

  • Diazotization: 2-Amino-3-methylbenzoate reacts with NaNO₂/HCl at −10°C to 5°C.

  • Sulfonylation: The diazonium salt is treated with SO₂ gas and CuCl₂ in acetic acid, yielding the product at 78% efficiency .

Table 2: Synthesis Optimization (Patent Data)

ParameterExample 1Example 2Example 3
Starting Material (g)29.759.449.5
SO₂ (g)100200166.7
Yield (%)767877

Alternative Chlorosulfonation

Methyl 3-aminobenzoate reacts with chlorosulfonic acid in acetic acid under controlled temperatures, though this method faces challenges in regioselectivity.

Physicochemical Properties

Thermal Stability

The compound decomposes above 200°C, with a flash point of 162.8°C. Its density is estimated at 1.4 g/cm³.

Solubility

It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., dichloromethane) and methanol .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chlorosulfonyl group undergoes substitution with amines, alcohols, and thiols. For example, reaction with aniline derivatives yields sulfonamides, pivotal in drug discovery :

C8H6Cl2O4S+R-NH2C8H6ClO4S-NHR+HCl\text{C}_8\text{H}_6\text{Cl}_2\text{O}_4\text{S} + \text{R-NH}_2 \rightarrow \text{C}_8\text{H}_6\text{ClO}_4\text{S-NHR} + \text{HCl}

Reduction and Oxidation

  • Reduction: LiAlH₄ reduces the ester to a benzyl alcohol derivative.

  • Oxidation: KMnO₄ oxidizes the chlorosulfonyl group to a sulfonic acid.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a precursor to sulfonylurea herbicides and protease inhibitors. In one study, it facilitated the synthesis of quinolin-2-one derivatives with antitumor activity .

Agrochemical Synthesis

Its reactivity enables the production of sulfonamide-based herbicides, effective against glyphosate-resistant weeds .

Table 3: Key Applications

ApplicationExample ProductReference
HerbicidesSulfonylurea derivatives
Enzyme InhibitorsCarbonic anhydrase IX inhibitors
Materials ScienceSulfonated polymers

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